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molecular formula C6H13NO2 B138140 2-Morpholinoethanol CAS No. 622-40-2

2-Morpholinoethanol

Cat. No. B138140
M. Wt: 131.17 g/mol
InChI Key: KKFDCBRMNNSAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434695B2

Procedure details

A mixture of 2-bromoethanol (27.9 g, 223 mmol), morpholine (40 g, 459 mmol) and K2CO3 (48.4 g, 350 mmol) in CH3CN (30 mL) was refluxed for 3 h. The mixture was then cooled to rt and filtered. The filtrate was concentrated in vacuo to give the title compound as a yellow solid (24.40 g, 83%), which was used for next step without further purification.
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
48.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][OH:4].[NH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.C([O-])([O-])=O.[K+].[K+]>CC#N>[O:4]1[CH2:9][CH2:10][N:5]([CH2:6][CH2:7][OH:8])[CH2:2][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
27.9 g
Type
reactant
Smiles
BrCCO
Name
Quantity
40 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
48.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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